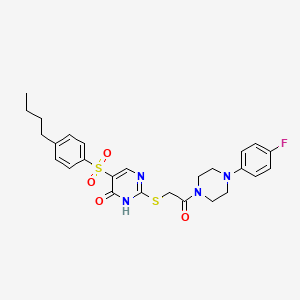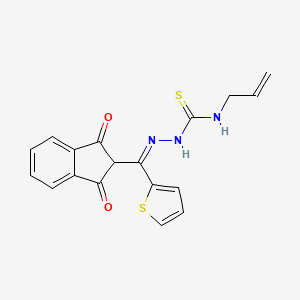
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H29FN4O4S2 and its molecular weight is 544.66. The purity is usually 95%.
BenchChem offers high-quality 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- Research has demonstrated the synthesis of compounds with structures related to the mentioned chemical, focusing on their antimicrobial activities. These studies often involve the creation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, evaluated against various microorganism strains. Such compounds have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).
Antitumor and Antiproliferative Effects
- Novel pyrimidinyl pyrazole derivatives, including those with piperazinyl groups, have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. These compounds have shown potent antitumor activity, highlighting their potential in cancer therapy (Naito et al., 2005).
Antibacterial Applications
- The synthesis and evaluation of new tetracyclic quinolone antibacterials have shown potent activity against both Gram-positive and Gram-negative bacteria, providing insights into the development of novel antibacterial agents (Taguchi et al., 1992).
Enzyme Inhibition for Disease Treatment
- Studies on inhibitors of specific enzymes such as glucan synthase, which are crucial for the cell wall synthesis of certain pathogens, indicate the therapeutic potential of these compounds in treating fungal infections (Ting et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate, which is synthesized from 4-fluoroaniline, ethyl acetoacetate, and thioacetic acid. The second intermediate is 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one, which is synthesized from 4-butylbenzenesulfonyl chloride and cytosine. These two intermediates are then coupled together using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "thioacetic acid", "4-butylbenzenesulfonyl chloride", "cytosine", "palladium catalyst" ], "Reaction": [ "Step 1: Synthesis of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate", "React 4-fluoroaniline with ethyl acetoacetate and thioacetic acid in the presence of a catalyst to form 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl thioacetate.", "Step 2: Synthesis of 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one", "React 4-butylbenzenesulfonyl chloride with cytosine in the presence of a catalyst to form 5-(4-butylphenylsulfonyl)pyrimidine-4(3H)-one.", "Step 3: Coupling of intermediates", "Couple the two intermediates using a palladium-catalyzed cross-coupling reaction to form the final product, 5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one." ] } | |
Numéro CAS |
1223970-52-2 |
Nom du produit |
5-((4-butylphenyl)sulfonyl)-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)pyrimidin-4(3H)-one |
Formule moléculaire |
C26H29FN4O4S2 |
Poids moléculaire |
544.66 |
Nom IUPAC |
5-(4-butylphenyl)sulfonyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H29FN4O4S2/c1-2-3-4-19-5-11-22(12-6-19)37(34,35)23-17-28-26(29-25(23)33)36-18-24(32)31-15-13-30(14-16-31)21-9-7-20(27)8-10-21/h5-12,17H,2-4,13-16,18H2,1H3,(H,28,29,33) |
Clé InChI |
XAMUWJHMOBXRBD-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2421329.png)
![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2421333.png)
![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2421334.png)
![5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2421336.png)



![Ethyl 4-([1,2,4]triazolo[4,3-a]pyridine-6-carboxamido)benzoate](/img/structure/B2421343.png)
![N-{2-[2-(2-chloro-4-formylphenoxy)ethoxy]ethyl}acetamide](/img/structure/B2421346.png)
![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)
